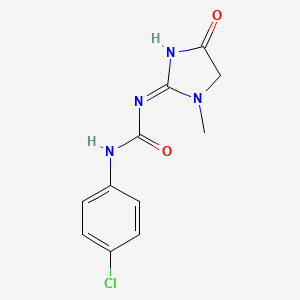
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and an imidazolidinone moiety suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents like dichloromethane or toluene.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety.
Reduction: Reduction reactions may target the chlorophenyl group or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
科学研究应用
Chemistry
In chemistry, (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the chlorophenyl group. It could be used in the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone moiety is often found in bioactive molecules.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals, coatings, or polymers.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the urea linkage might form hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
(3Z)-1-(4-bromophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Similar structure with a bromine atom instead of chlorine.
(3Z)-1-(4-fluorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Contains a fluorine atom in place of chlorine.
(3Z)-1-(4-methylphenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Has a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can influence its reactivity and biological activity, making it distinct from its analogs. Chlorine atoms can enhance lipophilicity and metabolic stability, which might be advantageous in certain applications.
属性
分子式 |
C11H11ClN4O2 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC 名称 |
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
InChI 键 |
RLMQUNASFASQQF-UHFFFAOYSA-N |
手性 SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


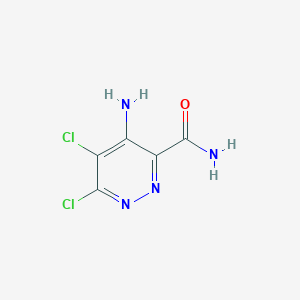
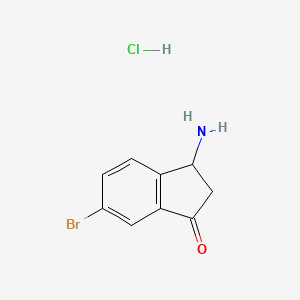
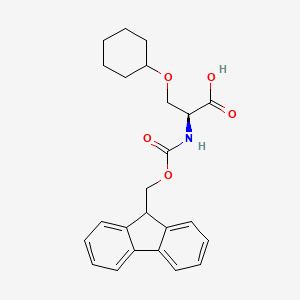
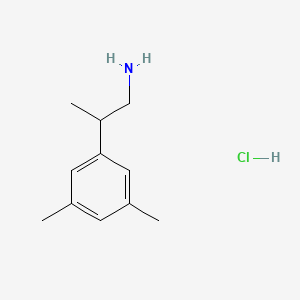
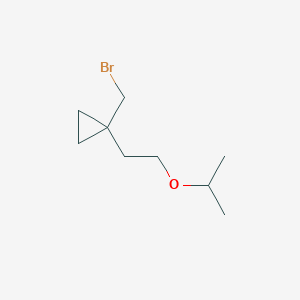
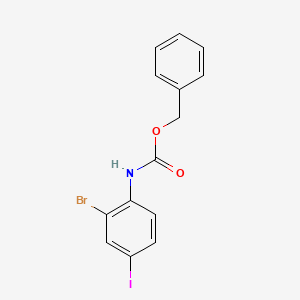
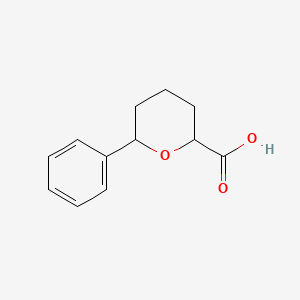
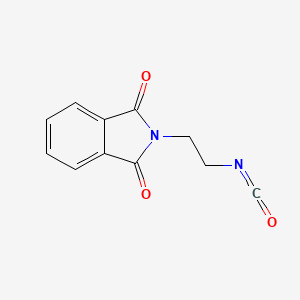
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
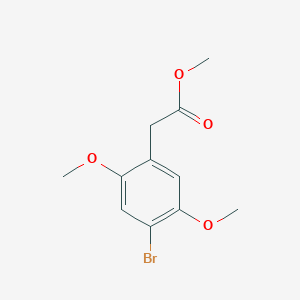

![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
